N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine
Description
N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with methoxy and methyl groups, along with a thian-4-yl moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-10(12-6-8-20(17,18)9-7-12)15-13-4-5-14(19-3)16-11(13)2/h4-5,10,12,15H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPKHSDNGSJNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC)NC(C)C2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a thian-4-yl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to alter the oxidation state of the sulfur atom in the thian-4-yl moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1,1-dioxothian-4-yl)ethyl]-6-methoxy-2-methylpyridin-3-amine shares structural similarities with other pyridine derivatives and thian-4-yl compounds.
- Examples include 6-methoxy-2-methylpyridin-3-amine and 1,1-dioxothian-4-yl derivatives.
Uniqueness
- The unique combination of the pyridine ring with the thian-4-yl moiety in this compound imparts distinct chemical and biological properties.
- Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
